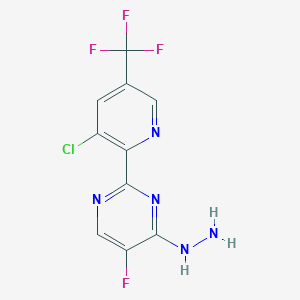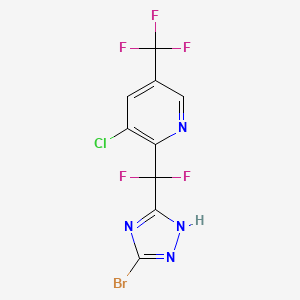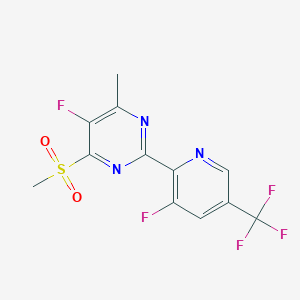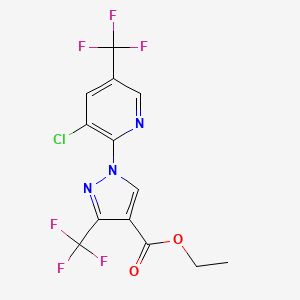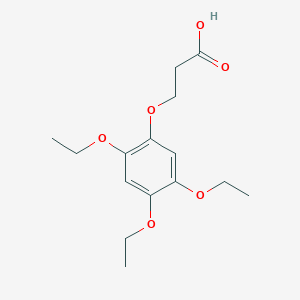
3-(2,4,5-Triethoxyphenoxy)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4,5-Triethoxyphenoxy)propionic acid (TEPPA) is an organic compound that has recently been studied for its potential applications in scientific research. TEPPA is a small molecule with a molecular weight of 222.3 g/mol and a melting point of 127-129 °C. It is a white crystalline solid that is insoluble in water, but soluble in most organic solvents. TEPPA has been used in various scientific applications, including as a substrate for enzymes, as a source of energy in cells, and as a tool to study protein-protein interactions.
科学的研究の応用
Synthesis and Chemical Structure
Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones
2-(2,4-Dimethylphenoxy)propionic acid, structurally related to 3-(2,4,5-Triethoxyphenoxy)propionic acid, was synthesized and used for further chemical reactions leading to the formation of benzofuro[2,3-c]pyrazol-3(1H)-ones, indicating a pathway for creating complex organic compounds (Hogale, Shirke, & Kharade, 1995).
Crystal Structure Analysis
The crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid, a compound similar to this compound, was determined, revealing information about molecular conformation and hydrogen bonding patterns, which are crucial for understanding the chemical behavior of such compounds (Kennard, Smith, Duax, & Swenson, 1982).
Environmental Impact and Degradation
Adsorption Thermodynamics
The adsorption behavior of 2,4,5-trichlorophenoxy acetic acid, a compound related to this compound, was studied on poly-o-toluidine Zr(IV)phosphate, showing its effectiveness in removing such compounds from aqueous solutions, relevant for environmental cleanup and water treatment processes (Khan & Akhtar, 2011).
Degradation Studies
Research on the electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in water highlights methods for breaking down similar compounds, potentially including this compound, which is important for mitigating environmental pollution (Boye, Dieng, & Brillas, 2003).
Biological and Agricultural Applications
Metabolite Identification in Plants
A study identified possible metabolites of 2,4,5-TP, closely related to this compound, in pear tissue. This kind of research is critical for understanding how such compounds are processed in plants, which has implications for agriculture and plant biology (Watts & Villiers, 1988).
Impact on Plant Abscission
Research on 2,4,5-TP's effect on bean explants can provide insights into how related compounds, such as this compound, might influence plant growth and development, particularly regarding the process of abscission (Watts & Villiers, 1988).
作用機序
Target of Action
The primary target of 3-(2,4,5-Triethoxyphenoxy)propionic acid is currently unknown. This compound is a derivative of propanoic acid , which is known to have antimicrobial properties and is used as a food preservative . .
Mode of Action
As a derivative of propanoic acid, it may share some of the antimicrobial properties of its parent compound . .
Biochemical Pathways
Propanoic acid, a related compound, is metabolized via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body
Result of Action
As a derivative of propanoic acid, it may exhibit antimicrobial activity . .
特性
IUPAC Name |
3-(2,4,5-triethoxyphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O6/c1-4-18-11-9-13(20-6-3)14(10-12(11)19-5-2)21-8-7-15(16)17/h9-10H,4-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPADROSSBIODZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1OCC)OCCC(=O)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

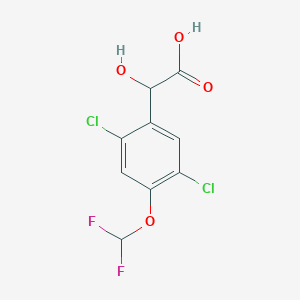
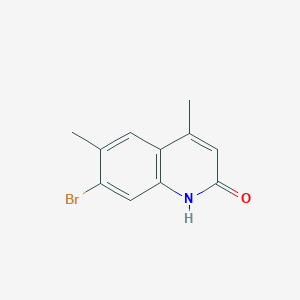
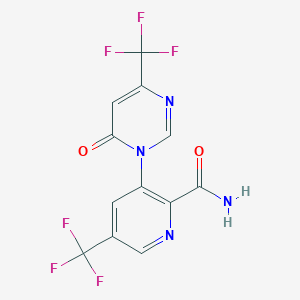
![4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B1410529.png)
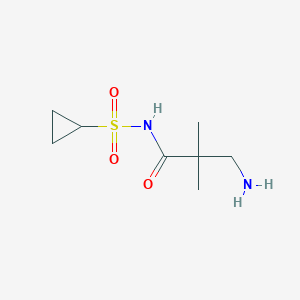
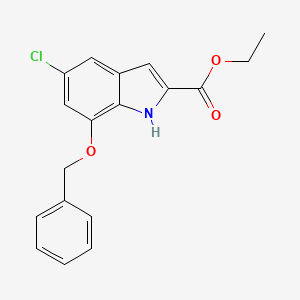
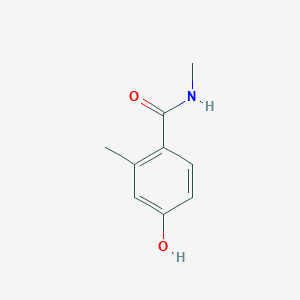
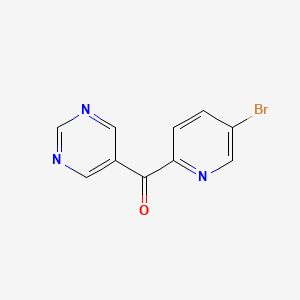
![N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1410537.png)
![1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1410541.png)
